rac-(1R,2S,5S)-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
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Overview
Description
rac-(1R,2S,5S)-4-oxo-3-azabicyclo[310]hexane-2-carboxylic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,5S)-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can be achieved through several methods. One common approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular synthesis of the compound, providing a versatile route for its preparation.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of flow microreactors has been explored for the synthesis of similar compounds, offering a more efficient and sustainable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,5S)-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The nitrogen atom within the ring system allows for substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a range of substituted bicyclic compounds.
Scientific Research Applications
rac-(1R,2S,5S)-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Its potential medicinal properties are being explored, particularly in the development of new pharmaceuticals.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which rac-(1R,2S,5S)-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The nitrogen atom within the ring system plays a crucial role in these interactions, potentially affecting various biological pathways. Detailed studies on its mechanism of action are ongoing, aiming to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate: This compound shares a similar bicyclic structure but differs in the functional groups attached to the ring system.
(1S,2R,5R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid: Another related compound with a tert-butoxycarbonyl group, offering different reactivity and applications.
Uniqueness
rac-(1R,2S,5S)-4-oxo-3-azabicyclo[310]hexane-2-carboxylic acid is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(1S,2R,5R)-4-oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c8-5-3-1-2(3)4(7-5)6(9)10/h2-4H,1H2,(H,7,8)(H,9,10)/t2-,3+,4+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYGOKUHFJCPIQ-PZGQECOJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(=O)NC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]1C(=O)N[C@H]2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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